molecular formula C8H7ClN4O B7977160 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine

2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine

Cat. No.: B7977160
M. Wt: 210.62 g/mol
InChI Key: OPQWDUZOXNKAFK-UHFFFAOYSA-N
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Description

2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine is an organic compound with the molecular formula C8H7ClN4O It is a heterocyclic compound that contains both a pyrimidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1-methyl-4-hydroxypyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine derivative.

Mechanism of Action

The mechanism of action of 2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins involved in cell signaling, leading to anti-cancer effects . In agricultural applications, it may inhibit enzymes essential for fungal or plant growth, thereby acting as a fungicide or herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-((1-methyl-1H-pyrazol-4-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring and a pyrazole ring, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.

Properties

IUPAC Name

2-chloro-4-(1-methylpyrazol-4-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c1-13-5-6(4-11-13)14-7-2-3-10-8(9)12-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQWDUZOXNKAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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